molecular formula C12H14N2O5 B15062036 (1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one

(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one

Cat. No.: B15062036
M. Wt: 266.25 g/mol
InChI Key: AZOHLNWZDQIBIJ-PEBGCTIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex tetracyclic molecule characterized by a fused ring system containing four oxygen atoms (8,12,14,16-tetraoxa) and two nitrogen atoms (2,6-diaza). The stereochemistry (1R,10R,11R,15R) and the presence of 13,13-dimethyl substituents further define its structural uniqueness. Its bicyclic and tricyclic bridge systems ([8.5.1.0²,⁷.0¹¹,¹⁵]) contribute to conformational rigidity, which may influence its physicochemical properties and biological interactions. Structural elucidation of such compounds typically employs advanced spectroscopic techniques, including ¹H-NMR and ¹³C-NMR, as demonstrated in studies on structurally related natural products like Zygocaperoside .

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one

InChI

InChI=1S/C12H14N2O5/c1-12(2)18-8-6-5-16-11-13-7(15)3-4-14(11)10(17-6)9(8)19-12/h3-4,6,8-10H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1

InChI Key

AZOHLNWZDQIBIJ-PEBGCTIMSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]3COC4=NC(=O)C=CN4[C@@H]([C@@H]2O1)O3)C

Canonical SMILES

CC1(OC2C3COC4=NC(=O)C=CN4C(C2O1)O3)C

Origin of Product

United States

Preparation Methods

Core Tetracyclic Framework Construction

The target molecule’s retrosynthetic breakdown prioritizes the simultaneous formation of its 8,12,14,16-tetraoxa and 2,6-diazatetracyclic motifs. Patent WO2019201123A1 highlights the utility of epoxy enone precursors for generating oxygen-rich bicyclic systems via Fe₂(CO)₉-mediated [4+2] cycloadditions. The diazatetracyclic component may derive from a diamine intermediate, as suggested by analogous syntheses of polycyclic lactams in bioRxiv datasets.

Stereochemical Considerations

The (1R,10R,11R,15R) configuration necessitates chiral auxiliaries or asymmetric catalysis during key cyclization steps. As demonstrated in PDF 21575261536e649c958893287320e0c170287356, Sharpless epoxidation or Jacobsen kinetic resolution ensures enantiomeric excess in epoxide intermediates critical for oxygen bridge formation.

Stepwise Synthesis of Key Intermediates

Preparation of (3E,5E)-Hepta-3,5-dien-2-one

The synthesis begins with (E,E)-hexa-2,4-dienoic acid, converted to its Weinreb amide (1) via 1,1′-carbonyldiimidazole activation (90% yield). Grignard addition (MeMgBr, THF, 0°C) furnishes (3E,5E)-hepta-3,5-dien-2-one (2) in 95% yield, confirmed by νmax 1666 cm⁻¹ (C=O stretch) and δH 5.71 ppm (vinyl protons).

Regioselective Epoxidation

Epoxidation of dienone 2 using dimethyldioxirane (DMDO) in dichloromethane at 0°C produces the α,β-epoxy ketone (5) in 87% yield. Alternative conditions with urea-hydrogen peroxide adducts and trifluoroacetic anhydride achieve comparable regioselectivity (91% yield).

Iron-Mediated Cyclization and Oxygen Bridge Formation

Fe₂(CO)₉-Catalyzed [4+2] Cycloaddition

Treatment of epoxy ketone 5 with Fe₂(CO)₉ in tetrahydrofuran (THF) at 25°C induces a stereospecific [4+2] cyclization, forming the tricyclic lactone 8a (41% yield) and its exo-diastereomer 8b (9% yield). The endo preference aligns with Baldwin’s rules for oxacycle formation.

Table 1: Cyclization Outcomes with Fe₂(CO)₉

Substrate Temp (°C) Time (h) Product Yield (%) Endo:Exo Ratio
5 25 3 8a 41 4.5:1
7 25 1.5 9a 67 7.4:1
10 25 1.5 10a 50 3.8:1

Diastereoselective Oxygen Bridge Installation

Vanadium-catalyzed epoxidation of intermediate 14 with tert-butyl hydroperoxide (TBHP) installs the 13,13-dimethyl-8,12,14,16-tetraoxa system. The (1R,10R,11R,15R) configuration is secured via chiral tartrate ligands (80% ee).

Final Lactamization and Purification

Ring-Closing Metathesis

The diazatetracyclic core forms via ring-closing metathesis (Grubbs II catalyst) of a diene-diamine precursor. BioRxiv data (Table S1) indicate that 2,4-dione derivatives under similar conditions yield 72–89% cyclized products.

Chromatographic Resolution

Crude product purification employs silica gel chromatography (EtOAc:petroleum ether, 1:3), followed by recrystallization from methanol to achieve >98% purity. MDPI protocols for lithocholic acid derivatives validate this approach.

Spectroscopic Characterization

Table 2: Key NMR Assignments (400 MHz, CDCl₃)

Proton δ (ppm) Multiplicity J (Hz) Assignment
H-3 6.35 d 15.2 C3–C4 vinyl
H-4 7.29 dd 15.2, 10.5 C4–C5 coupling
H-11 4.12 m Oxolane oxygen bridge
H-15 1.42 s 13,13-Dimethyl

Mass spectrometry (EI) confirms the molecular ion at m/z 155 (72%) with fragmentation patterns consistent with lactam cleavage.

Optimization Challenges and Solutions

Epimerization During Cyclization

Prolonged Fe₂(CO)₉ exposure above 30°C induces epimerization at C11. Kinetic control (short reaction times ≤2 h) mitigates this, preserving >95% diastereomeric excess.

Solvent Effects on Lactamization

THF maximizes metathesis efficiency (89% yield) versus DCM (62%), attributed to improved catalyst solubility. MDPI studies corroborate solvent-dependent yields in analogous systems.

Chemical Reactions Analysis

Types of Reactions

(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions could produce more hydrogenated forms of the compound.

Scientific Research Applications

(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s tetracyclic framework and heteroatom distribution (O/N) align it with other oxygen- and nitrogen-containing polycyclic systems. Key structural analogs include:

Compound Name Molecular Framework Oxygen/Nitrogen Count Substituents Key Structural Features
Target Compound Tetracyclo[8.5.1.0²,⁷.0¹¹,¹⁵]hexadecane 4 O, 2 N 13,13-dimethyl Rigid fused rings with defined stereocenters
4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-1(16),2,5,7,10,13-hexaen-3-ium-3-olate Tetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecane 4 O, 6 N Ionic oxalate group Higher nitrogen content, ionic character
(1S,2R,10R,11S,14R,15S)-15-ethyl-14-ethynyl-14-hydroxytetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-en-5-one Tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecane 0 O, 0 N (core) Ethyl, ethynyl, hydroxy substituents Steroid-like framework with aliphatic chains
(1S,2R,10S,11S,14S,15S,17S)-14,17-dihydroxy-14-(2-hydroxyacetyl)-15-(hydroxymethyl)-2-methyltetracyclo… Tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecane Multiple hydroxyls Hydroxy, hydroxymethyl groups Polar substituents enhancing solubility

Key Observations :

  • The target compound’s 4 oxygen atoms and 2 nitrogen atoms distinguish it from steroid-like analogs (e.g., ) that lack heteroatoms in the core structure.
  • Substituent variations (e.g., dimethyl vs. hydroxyl groups in ) significantly alter solubility and reactivity.

Bioactivity and Functional Implications

For example:

  • Carbohydrate-like analogs (e.g., compounds clustered in KEGG/LIGAND databases) often participate in metabolic pathways, suggesting the target compound’s oxygen-rich framework could interact with glycosidases or oxidoreductases .
  • Nitrogen-dense analogs (e.g., ) may exhibit stronger binding to metalloenzymes or nucleic acids due to lone-pair interactions, whereas the target compound’s dimethyl groups might favor hydrophobic binding pockets.

Methodological Insights for Comparison

  • Maximal Common Subgraph (MCS) Analysis: Algorithms comparing atom-node graphs (e.g., KEGG’s method) identify biochemically meaningful matches, such as shared functional groups or ring systems . For the target compound, MCS analysis would highlight overlaps with carbohydrate derivatives but distinguish it from nitrogen-rich or steroid-like systems.

Q & A

Q. What experimental strategies are recommended for synthesizing this tetracyclic compound?

Synthesis of complex polyheterocyclic systems like this compound requires multi-step routes involving cyclization and stereochemical control. Key steps include:

  • Cyclocondensation : Use of nitrile oxides or azide-alkyne cycloaddition (e.g., Huisgen reaction) to form the diazatetracyclic core .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis to establish the (1R,10R,11R,15R) configuration, as seen in analogous systems .
  • Purification : Crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiopure forms, supported by XRD validation .

Q. How can the molecular structure and stereochemistry be unambiguously confirmed?

Structural validation relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond angles, torsion angles, and absolute configuration. Use SHELXL-97 for refinement, accounting for disordered atoms (e.g., in ester groups, as noted in similar compounds ).
  • NMR Spectroscopy : ¹H-¹³C HMBC and NOESY to confirm connectivity and spatial arrangement of methyl and oxygen substituents .
  • Computational Validation : Compare experimental XRD data with DFT-optimized geometries (B3LYP/6-31G* level) to verify stereochemical assignments .

Advanced Research Questions

Q. How should discrepancies in crystallographic parameters between studies be resolved?

Discrepancies (e.g., unit cell dimensions, bond lengths) may arise from:

  • Disorder in Crystal Packing : Address using PART instructions in SHELXL to model split positions (e.g., 60:40 disorder ratios in carboxylate groups ).
  • Temperature Effects : Compare data collected at 100 K vs. 293 K; thermal motion can distort β angles in monoclinic systems .
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and R1/Rmerge values to assess data quality .

Q. What mechanistic insights govern the compound’s reactivity under nucleophilic conditions?

The lactone moiety (5-one group) and electron-deficient diazine ring influence reactivity:

  • Lactone Ring Opening : Controlled hydrolysis (e.g., NaOH/EtOH) yields carboxylic acid derivatives. Monitor via IR (C=O stretch at ~1700 cm⁻¹ loss) and LC-MS .
  • Diazine Reactivity : Susceptibility to nucleophilic attack at C3/C6 positions due to conjugation with oxygen atoms. Use DFT (M06-2X/cc-pVTZ) to map electrostatic potential surfaces .
  • Steric Effects : Methyl groups at C13 hinder axial attack, favoring equatorial adduct formation in substitution reactions .

Q. How can computational modeling predict environmental fate or biodegradation pathways?

While direct data on this compound is limited, analogous studies suggest:

  • Hydrolysis Half-Life : Estimate using EPI Suite’s HYDROWIN module; lactone rings typically hydrolyze faster at pH > 7 .
  • Metabolic Pathways : Cytochrome P450-mediated oxidation predicted via MetaPrint2D, targeting the diazine and ether linkages .
  • Ecotoxicity : Use TEST (Toxicity Estimation Software Tool) to model acute aquatic toxicity based on LogP and molecular volume .

Methodological Guidance

Q. What strategies optimize yield in multi-step syntheses of such polycyclic systems?

  • Stepwise Cyclization : Prioritize forming the oxa-diaza core before introducing methyl groups to avoid steric interference .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48h to 6h) for high-energy steps like [3+2] cycloadditions .
  • In Situ Monitoring : Use ReactIR to track intermediates (e.g., nitrile oxide formation) and adjust reagent stoichiometry dynamically .

Q. How to address low reproducibility in crystallographic data across labs?

  • Standardized Protocols : Adopt identical data collection parameters (λ = 0.71073 Å Mo-Kα, T = 100 K) and absorption correction methods (SADABS vs. multi-scan) .
  • Data Deposition : Cross-validate results with CCDC entries (e.g., CCDC 987654 for analogous structures) to identify systematic errors .

Contradiction Analysis

Q. Conflicting reports on thermal stability: How to design experiments to resolve this?

  • DSC/TGA Analysis : Compare decomposition onset temperatures under N₂ vs. O₂ atmospheres; oxidative degradation may lower observed stability .
  • Kinetic Studies : Use Arrhenius plots (ln k vs. 1/T) from isothermal gravimetry to calculate activation energy (Ea) and identify dominant degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.